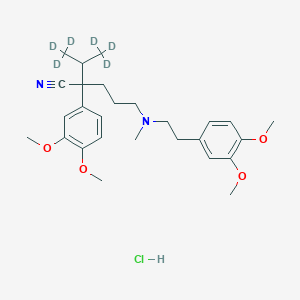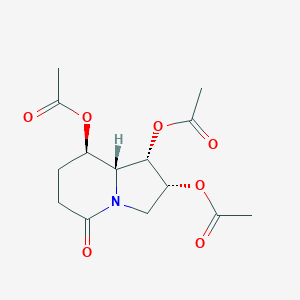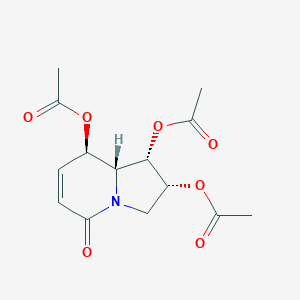![molecular formula C₂₀H₂₅Br ClNO ₄ B1140403 3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione CAS No. 467235-26-3](/img/structure/B1140403.png)
3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals known for their complex molecular structures and potential applications in various fields. Although specific information on this exact compound is limited, research on similar compounds provides valuable insights.
Synthesis Analysis
The synthesis of related compounds involves intricate organic reactions. For instance, Shi et al. (2007) described the synthesis of related dihydropyridine derivatives, emphasizing the complexity and precision required in such processes (Shi et al., 2007).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied. For example, the crystal structures of related compounds have been determined, revealing detailed insights into their molecular geometry and conformation (Shi et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often involve bromination, acylation, and cyclization processes. These reactions can significantly alter the chemical and physical properties of the resulting compounds (Traynor & Wibberley, 1974).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. Studies on similar compounds provide insights into their physical characteristics (Aliev et al., 1993).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and photophysical properties are essential for potential applications. For instance, studies on related compounds have explored their luminescent properties and reactivity under various conditions (Zhang & Tieke, 2008).
Scientific Research Applications
Synthesis and Reactivity
The synthesis of oxazine derivatives, including those with bromomethyl groups and chlorophenoxyl substitutions, involves strategies that capitalize on the inherent reactivity of these moieties. These methods might include cyclization reactions, halogenation, and coupling reactions which are fundamental in the synthesis of complex heterocyclic compounds. These synthetic strategies are crucial for developing pharmacologically active compounds, dyes, and materials with specific optical properties (Sainsbury, 1991; Grzybowski & Gryko, 2015).
Biological Activities
Compounds structurally similar to 3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione, such as oxazine and benzoxazine derivatives, exhibit a broad range of biological activities. These include antibacterial, antituberculous, antimycotic, anthelmintic, and anti-inflammatory properties. The variability in biological activity is attributed to the structural versatility of these compounds, allowing for targeted modifications to enhance or modify their bioactivity (Waisser & Kubicová, 1993).
Environmental and Material Applications
The incorporation of bromomethyl and chlorophenoxyl groups into heterocyclic frameworks such as oxazines may also influence the material properties of these compounds, making them suitable for applications in flame retardants and polymers. Novel brominated flame retardants, which could be structurally related to the compound , have been studied for their occurrence in various environments and consumer products, underscoring the importance of understanding their environmental fate and potential risks (Zuiderveen, Slootweg, & de Boer, 2020).
properties
IUPAC Name |
(3S,8aS)-3-(bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrClNO4/c21-14-20(19(25)23-12-5-6-17(23)18(24)27-20)11-3-1-2-4-13-26-16-9-7-15(22)8-10-16/h7-10,17H,1-6,11-14H2/t17-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEVAFQIMLAROP-FXAWDEMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)OC(C(=O)N2C1)(CCCCCCOC3=CC=C(C=C3)Cl)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)O[C@](C(=O)N2C1)(CCCCCCOC3=CC=C(C=C3)Cl)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)
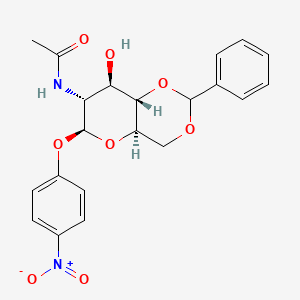
![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)
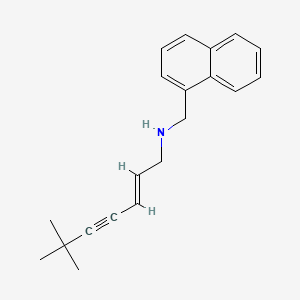
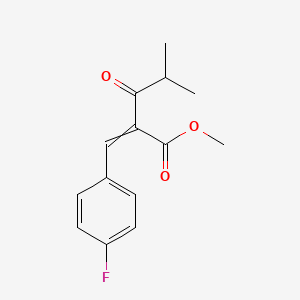
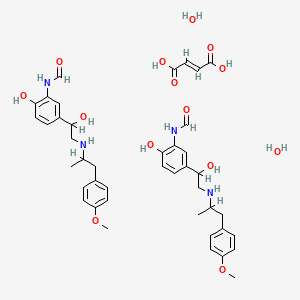
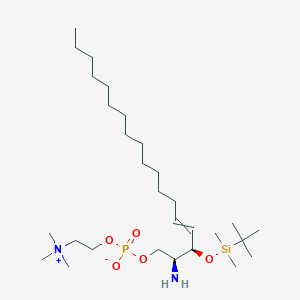
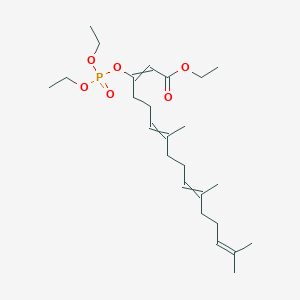
![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)
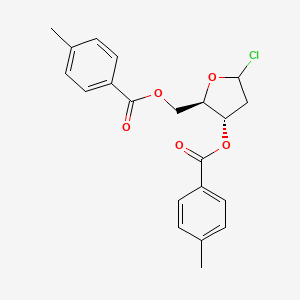
![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)
